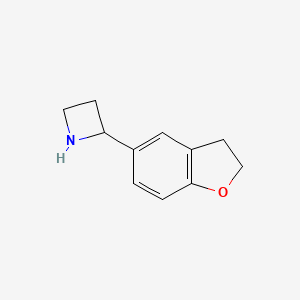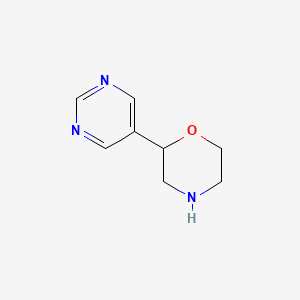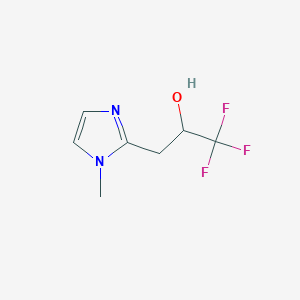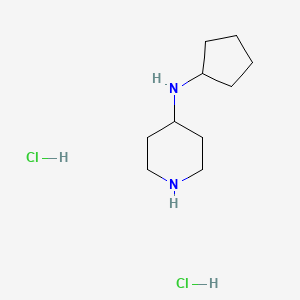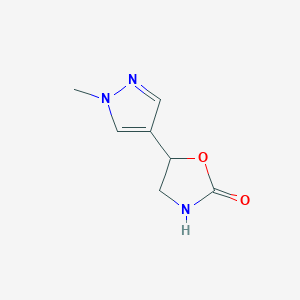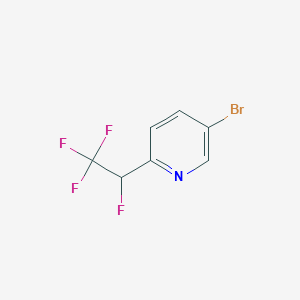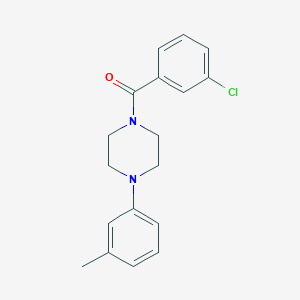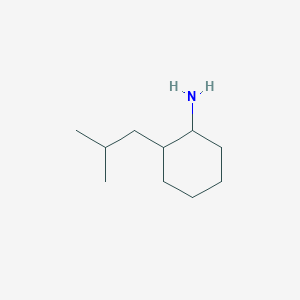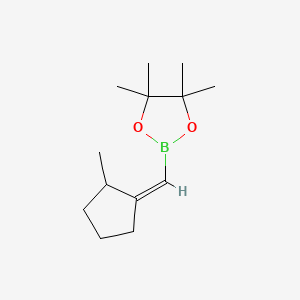
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of a rhodium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds, which are useful intermediates in organic synthesis.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or rhodium catalysts, aryl halides, and various solvents such as tetrahydrofuran (THF) or toluene. Reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are often organoboron compounds, which can be further transformed into various functionalized organic molecules. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with boronic esters to form biaryl compounds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and aryl halide, enabling the transfer of the boron group to the aryl halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure and is used in similar applications, such as borylation and coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another closely related compound used in hydroboration and borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers and in Suzuki reactions.
Uniqueness
What sets 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane apart is its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H23BO2 |
|---|---|
Poids moléculaire |
222.13 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9- |
Clé InChI |
IWVYKDXKLDPBST-LUAWRHEFSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


